BenchChemオンラインストアへようこそ!

AZ7550 Mesylate

EGFR T790M Kinase inhibition NSCLC

AZ7550 Mesylate is the active metabolite of osimertinib, a third-generation EGFR TKI that spares wild-type EGFR. It offers superior selectivity for T790M-resistant NSCLC and enhanced CNS penetration vs earlier-generation TKIs. Procure high-purity (≥98%) research-grade AZ7550 Mesylate for preclinical PK/PD, in vitro efficacy, and analytical method development. Standard B2B shipping available for R&D use only; this product is not for human or veterinary therapeutic use.

Molecular Formula C30H43N7O11S3
Molecular Weight 773.9 g/mol
Cat. No. B8069384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ7550 Mesylate
Molecular FormulaC30H43N7O11S3
Molecular Weight773.9 g/mol
Structural Identifiers
SMILESCNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O
InChIInChI=1S/C27H31N7O2.3CH4O3S/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;3*1-5(2,3)4/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);3*1H3,(H,2,3,4)
InChIKeyAZRGPJKRGFXCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osimertinib Mesylate: A Third-Generation Irreversible EGFR TKI for T790M-Positive NSCLC


Methanesulfonic acid; N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide, commonly known as osimertinib mesylate, is the mesylate salt form of osimertinib, a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [1]. It is specifically designed to target EGFR mutations, including the sensitizing mutations (exon 19 deletion and L858R) and the T790M resistance mutation, while sparing wild-type EGFR [2]. Osimertinib mesylate is approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations, and for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR TKI therapy [1].

Why Osimertinib Mesylate Cannot Be Substituted with First- or Second-Generation EGFR TKIs


Generic substitution of osimertinib mesylate with first- (e.g., gefitinib, erlotinib) or second-generation (e.g., afatinib) EGFR TKIs is not clinically appropriate due to fundamental differences in target selectivity, potency against T790M-mutant EGFR, and CNS penetration [1]. First- and second-generation TKIs are ineffective against the T790M mutation, a primary acquired resistance mechanism, and exhibit limited ability to cross the blood-brain barrier [2]. The specific quantitative evidence below demonstrates that osimertinib provides a distinct therapeutic profile that is not replicated by other EGFR TKIs.

Quantitative Differentiation of Osimertinib Mesylate from Alternative EGFR TKIs: Evidence for Procurement and Selection


Potency Against T790M-Mutant EGFR: Osimertinib vs. First-Generation TKIs

Osimertinib demonstrates potent inhibition of EGFR L858R/T790M double-mutant kinase with an IC50 of 15 nM, compared to gefitinib (IC50 = 3102 nM) and erlotinib (IC50 = 6073 nM), indicating >200-fold greater potency against this clinically relevant resistance mutation [1]. This potency is maintained against the Del19/T790M mutant (IC50 = 6 nM) [1].

EGFR T790M Kinase inhibition NSCLC

Selectivity for Mutant vs. Wild-Type EGFR: Osimertinib's Therapeutic Window

Osimertinib is approximately 200-fold more selective for mutant EGFR (IC50 ~15 nM) compared to wild-type EGFR (IC50 = 480 nM) in recombinant enzyme assays [1]. In contrast, second-generation TKI afatinib shows only a 1.5-fold selectivity (WT IC50 = 15 nM vs. L858R/T790M IC50 = 22 nM), and dacomitinib shows a 0.3-fold selectivity (WT IC50 = 12 nM vs. L858R/T790M IC50 = 40 nM) [2].

EGFR selectivity Wild-type EGFR Kinase profiling

Clinical Efficacy in T790M-Positive NSCLC: Osimertinib vs. Chemotherapy

In the pivotal AURA3 trial, osimertinib demonstrated superior progression-free survival (mPFS) of 10.1 months vs. 4.4 months with platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed on prior EGFR TKI therapy (P<0.001) [1]. The objective response rate (ORR) was 71% for osimertinib compared to 31% for chemotherapy (P<0.001) [1].

Progression-free survival Objective response rate T790M-positive NSCLC

First-Line Superiority: Osimertinib vs. Gefitinib/Erlotinib

In the FLAURA trial, first-line osimertinib significantly prolonged progression-free survival compared to standard first-generation EGFR TKIs (gefitinib or erlotinib), with a median PFS of 18.9 months vs. 10.2 months, representing a 54% reduction in the risk of disease progression or death (HR=0.46; P<0.001) [1]. Network meta-analysis confirms favorable efficacy of osimertinib in terms of PFS and OS compared to all other EGFR-TKIs [2].

First-line treatment Progression-free survival Overall survival

Central Nervous System (CNS) Activity: Osimertinib vs. Earlier-Generation TKIs

Osimertinib was specifically designed for improved blood-brain barrier penetration and demonstrates significantly higher CNS activity compared to first- and second-generation EGFR TKIs [1]. While standard-dose first- and second-generation EGFR-TKIs have suboptimal CNS penetration [2], osimertinib passes the BBB much more effectively, leading to markedly higher intracranial activity and prevention of new brain lesions [3].

Blood-brain barrier penetration Brain metastases CNS efficacy

Defined Research and Clinical Scenarios for Osimertinib Mesylate Based on Quantitative Evidence


First-Line Treatment of EGFR-Mutant NSCLC

Osimertinib mesylate is the preferred first-line agent for patients with metastatic NSCLC harboring EGFR exon 19 deletions or L858R mutations, based on a median PFS of 18.9 months vs. 10.2 months with gefitinib/erlotinib (HR=0.46) and a favorable toxicity profile [1].

Treatment of T790M-Positive NSCLC After Prior TKI Failure

For patients with T790M-positive NSCLC who have progressed on first- or second-generation EGFR TKIs, osimertinib mesylate provides a clinically meaningful benefit with a median PFS of 10.1 months and an ORR of 71%, compared to 4.4 months and 31% with chemotherapy, respectively [2].

Management of CNS Metastases in EGFR-Mutant NSCLC

Osimertinib mesylate is indicated for patients with EGFR-mutant NSCLC and brain metastases due to its superior blood-brain barrier penetration and proven intracranial efficacy, a characteristic lacking in earlier-generation EGFR TKIs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ7550 Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.